AAP Potency vs. L-Leucinol
In a direct head-to-head assay against the aminopeptidase from Aeromonas proteolytica (AAP), L-leucinethiol (LeuSH) demonstrated an overall potency (KI*) of 7 nM. In stark contrast, the corresponding alcohol analog L-leucinol (LeuOH), which lacks the thiol group, was a simple competitive inhibitor of much lower potency with a KI of 17 µM [1]. This represents a nearly 2,500-fold increase in inhibitory potency attributable directly to the presence of the thiol moiety, confirming it as the essential pharmacophore for high-affinity binding.
| Evidence Dimension | Inhibition Constant (KI*) / Potency |
|---|---|
| Target Compound Data | KI* = 7 nM (L-leucinethiol, slow-binding) |
| Comparator Or Baseline | KI = 17 µM (L-leucinol, competitive) |
| Quantified Difference | L-leucinethiol is ~2,428-fold more potent than L-leucinol |
| Conditions | Aminopeptidase from Aeromonas proteolytica (AAP); kinetic assay in vitro |
Why This Matters
This >2,000-fold potency differential demonstrates that substituting L-leucinethiol with the cheaper, thiol-free alcohol L-leucinol will result in a complete loss of high-affinity inhibition, invalidating most experiments requiring potent aminopeptidase blockade.
- [1] Bienvenue, D. L., Bennett, B., & Holz, R. C. (2000). Inhibition of the aminopeptidase from Aeromonas proteolytica by L-leucinethiol: kinetic and spectroscopic characterization of a slow, tight-binding inhibitor–enzyme complex. Journal of Inorganic Biochemistry, 78(1), 43-54. View Source
